5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
The compound “5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thiazolo[4,5-d]pyrimidinone core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[4,5-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors, such as thiourea and a suitable diketone, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the 2,5-Dimethylbenzylthio Group: This step involves the reaction of the thiazolo[4,5-d]pyrimidinone core with 2,5-dimethylbenzyl chloride in the presence of a base to form the thioether linkage.
Methylation: The final step involves the methylation of the thiazolo[4,5-d]pyrimidinone core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The thiazolo[4,5-d]pyrimidinone core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl and 2,5-dimethylbenzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkyl halides, and strong bases or acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiazolo[4,5-d]pyrimidinone core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the thiazolo[4,5-d]pyrimidinone core is known for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, the compound’s potential biological activities make it a candidate for drug development. It can be studied for its effects on various biological targets and pathways, potentially leading to new treatments for diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It can also be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” involves its interaction with specific molecular targets and pathways. The thiazolo[4,5-d]pyrimidinone core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidinones: Compounds with similar core structures but different substituents.
Thioethers: Compounds with similar thioether linkages but different core structures.
Phenyl-substituted Compounds: Compounds with phenyl groups attached to different cores.
Uniqueness
The uniqueness of “5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” lies in its combination of the thiazolo[4,5-d]pyrimidinone core with the 2,5-dimethylbenzylthio and phenyl groups. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS3/c1-13-9-10-14(2)15(11-13)12-27-20-22-18-17(19(25)23(20)3)28-21(26)24(18)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQBZDUQEWARSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C)SC(=S)N3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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